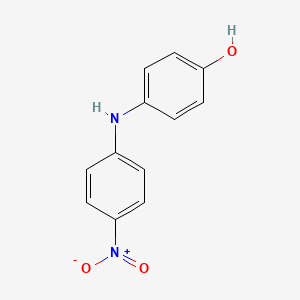amine hydrobromide CAS No. 1609406-94-1](/img/structure/B1652836.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide
Overview
Description
[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide is a useful research compound. Its molecular formula is C19H26BrNO2 and its molecular weight is 380.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it interacts with mitochondrial complex I, influencing cellular respiration and energy production . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of dopaminergic neurons, impacting dopamine levels and related signaling pathways . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses . These cellular effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves several key interactions at the molecular level. The compound binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . Additionally, it interacts with mitochondrial complex I, inhibiting its function and affecting cellular respiration . These binding interactions and enzyme inhibitions result in significant changes in cellular processes and gene expression, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential in long-term applications and therapeutic interventions.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels and improve cognitive function . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and mitochondrial complex I, affecting the metabolism of neurotransmitters and cellular respiration . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s potential in modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide within cells and tissues involve several transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial complex I . Additionally, it can be found in the cytoplasm, where it interacts with monoamine oxidase . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOABLAEUUIQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-94-1 | |
| Record name | Benzeneethanamine, N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)
![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)






![3-Bromo-5-trifluoromethylbenzo[b]thiophene](/img/structure/B1652773.png)

amine hydrobromide](/img/structure/B1652775.png)
